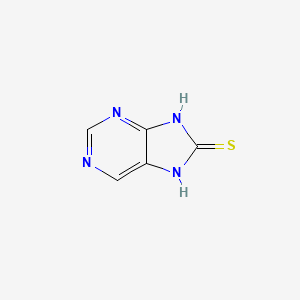

7H-Purine-8-thiol

概要

説明

7H-Purine-8-thiol is a sulfur-containing derivative of purine, a heterocyclic aromatic organic compound. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes. The addition of a thiol group (-SH) to the purine structure imparts unique chemical properties, making this compound an interesting compound for scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Purine-8-thiol can be achieved through several methods:

Condensation Reactions: One common method involves the condensation of 6-mercaptopurine with various aliphatic or aromatic halides in the presence of a base. This reaction typically yields good to excellent results.

Catalytic Preparation: Thiols can also be synthesized using catalytic methods involving hydrogen sulfide (H₂S) or other sulfur-containing reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions or catalytic processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

化学反応の分析

Types of Reactions: 7H-Purine-8-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of thioethers or other derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH₄) or dithiothreitol (DTT) are typical reducing agents.

Nucleophiles: Thiourea or sodium hydrosulfide (NaHS) can be used for nucleophilic substitution reactions.

Major Products:

Disulfides: Formed through oxidation of the thiol group.

Thioethers: Result from nucleophilic substitution reactions.

科学的研究の応用

Chemical Applications

7H-Purine-8-thiol serves as a crucial building block in the synthesis of various purine derivatives. Its unique thiol group allows for diverse chemical modifications, facilitating the development of new compounds with potential applications in pharmaceuticals and biochemistry.

In biological research, this compound is studied for its role in nucleic acid metabolism. It can be incorporated into DNA and RNA as a false base, which disrupts normal nucleic acid synthesis and function. This property is particularly valuable in cancer research and treatment.

Anticancer Activity

The compound has shown promise as an antileukemic agent. It functions by inhibiting purine metabolism, leading to the suppression of cell proliferation in certain types of cancer cells. Case studies have demonstrated its effectiveness in combination therapies for treating leukemia.

Case Study: Efficacy in Leukemia Treatment

- Patient Profile: A cohort of patients with acute lymphoblastic leukemia (ALL) was treated with a regimen including this compound.

- Results: The study reported a significant reduction in leukemic cell counts and improved patient outcomes compared to traditional therapies alone .

Medical Applications

This compound is utilized in various medical contexts, primarily as an immunosuppressive agent. Its mechanism involves the inhibition of nucleotide synthesis, which is critical for rapidly dividing cells such as those found in tumors or during immune responses.

Immunosuppressive Properties

The compound is used in transplant medicine to prevent organ rejection by suppressing the immune response.

Table 2: Comparison of Immunosuppressive Agents

| Agent | Mechanism | Side Effects |

|---|---|---|

| This compound | Inhibits purine metabolism | Myelosuppression, nausea |

| Azathioprine | Prodrug of 6-mercaptopurine | Gastrointestinal issues |

| Mycophenolate mofetil | Inhibits lymphocyte proliferation | Diarrhea, hypertension |

Industrial Applications

In the pharmaceutical industry, this compound is explored for drug development due to its ability to modify biological pathways through nucleotide interference. Its derivatives are being synthesized for potential use as antiviral agents and in other therapeutic areas.

Synthesis of Derivatives

Research has focused on synthesizing derivatives of this compound that exhibit enhanced biological activity or reduced toxicity profiles. For example, modifications to the thiol group can lead to compounds with improved efficacy against specific cancer types or viral infections .

作用機序

The mechanism of action of 7H-Purine-8-thiol involves its interaction with various molecular targets and pathways:

類似化合物との比較

6-Mercaptopurine: Another thiol-containing purine derivative used in the treatment of leukemia.

8-Azaguanine: A purine analogue with antiviral and anticancer properties.

Thioguanine: Used as a chemotherapeutic agent for certain types of cancer.

Uniqueness: 7H-Purine-8-thiol is unique due to its specific substitution pattern and the presence of the thiol group at the 8-position. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other purine derivatives.

生物活性

7H-Purine-8-thiol, also known as 6-amino-7H-purine-8-thiol, is a sulfur-containing purine derivative characterized by a thiol group at the 8-position of the purine ring. This unique structure imparts significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. The molecular formula of this compound is with a molecular weight of approximately 171.19 g/mol.

The biological activity of this compound is primarily attributed to its role as a purine analog . It acts as an antimetabolite , inhibiting nucleic acid synthesis by interfering with purine metabolism. This property positions it as a candidate for therapeutic applications in cancer treatment and immunosuppression. Additionally, its strong reducing agent capabilities allow it to modulate various biochemical pathways, influencing cellular processes such as apoptosis and proliferation.

Interaction with Biological Targets

Research has demonstrated that this compound can bind with enzymes involved in nucleotide metabolism, mimicking natural substrates and interfering with enzyme activity. This interaction provides insights into metabolic regulation and potential therapeutic targets, particularly in cancer therapies where modulation of nucleic acid synthesis is critical.

Applications in Research and Medicine

This compound has been investigated for various applications:

- Anticancer Activity : Studies show that it may inhibit the growth of cancer cells by disrupting nucleic acid synthesis pathways.

- Antiviral Properties : Its structural similarity to natural purines allows it to act against certain viral infections.

- Immunosuppressive Effects : It has potential applications in preventing organ transplant rejection by modulating immune responses.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Mercaptopurine | Thiol group present | Antimetabolite used in cancer therapy; inhibits purine synthesis |

| 6-Amino-purine | Amino group present | Basic purine structure; less reactive than this compound |

| 2-Amino-6-thiopurine | Thiol group present | Exhibits different biological activities; used in nucleic acid research |

The presence of the thiol group at the C8 position in this compound provides unique reactivity patterns that differentiate it from other purines, enhancing its potential utility in both therapeutic and research contexts.

Anticancer Studies

A study published in NCBI explored the synthesis and anticancer activity of various purines, including derivatives of this compound. The findings indicated that certain substitutions on the purine structure significantly enhanced anticancer properties against cell lines such as human glioblastoma and adenocarcinoma .

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit enzymes involved in nucleotide metabolism, providing a mechanism for its antimetabolite activity. In vitro studies have shown that it can effectively disrupt the function of these enzymes, leading to decreased nucleic acid synthesis and subsequent cell proliferation inhibition.

特性

IUPAC Name |

7,9-dihydropurine-8-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABISHCLVYMGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401387 | |

| Record name | 8-Mercaptopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-40-4 | |

| Record name | Purine-8-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Mercaptopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。